2-Chlorohexanoic acid

Description

BenchChem offers high-quality 2-Chlorohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

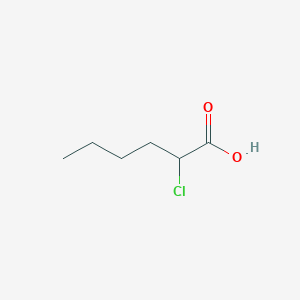

Structure

3D Structure

Properties

IUPAC Name |

2-chlorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPRMWFZHLNRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340467 | |

| Record name | 2-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-30-5 | |

| Record name | 2-Chlorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorohexanoic Acid: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohexanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom at the alpha position and a carboxylic acid group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including amino acids, hydroxy acids, and other derivatives of interest in pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of 2-Chlorohexanoic acid, detailed experimental protocols for its synthesis and key reactions, and its applications as a synthetic intermediate.

Chemical and Physical Properties

2-Chlorohexanoic acid, also known as 2-chlorocaproic acid, is a derivative of hexanoic acid.[1][2] The electron-withdrawing effect of the chlorine atom at the C-2 position increases the acidity of the carboxylic proton compared to unsubstituted hexanoic acid.

General Properties

A summary of the key identifiers and descriptors for 2-Chlorohexanoic acid is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chlorohexanoic acid | [3] |

| Synonyms | 2-Chlorocaproic acid, α-Chlorohexanoic acid | [1][2] |

| CAS Number | 29671-30-5 | [1][2][3] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |

| SMILES | CCCCC(C(=O)O)Cl | [3] |

| InChIKey | OMPRMWFZHLNRQJ-UHFFFAOYSA-N | [3] |

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2-Chlorohexanoic acid. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in different solvent systems.

| Property | Value | Reference(s) |

| Molecular Weight | 150.60 g/mol | [3] |

| Density | 1.100 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 122-128 °C (at 17 Torr) | [1] |

| Flash Point | 96.6 ± 19.8 °C (Predicted) | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg (at 25 °C) (Predicted) | [1] |

| Refractive Index | 1.453 (Predicted) | [1] |

| LogP | 1.89 (Predicted) | [1] |

| pKa | Data not available. Expected to be lower (more acidic) than hexanoic acid (pKa ≈ 4.88) due to the inductive effect of the alpha-chlorine. | |

| Solubility | Data not available. Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, ether, and acetone. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 2-Chlorohexanoic acid.

| Spectrum Type | Description | Reference(s) |

| ¹³C NMR | Spectra available in databases. | [3][4] |

| ¹H NMR | No specific spectrum found for 2-chlorohexanoic acid, but data for the similar (S)-2-chloropropanoic acid shows characteristic shifts: δ 1.66 (d, 3H), 4.40 (q, 1H), 12.0 (s, 1H). | [5] |

| Mass Spec (GC-MS) | Spectra available in databases. | [3][6] |

| Infrared (IR) | Vapor phase IR spectra are available. | [3] |

Synthesis and Reactivity

Synthesis of 2-Chlorohexanoic Acid

One established method for the synthesis of α-chloro acids is through the diazotization of α-amino acids, which proceeds with overall retention of configuration.[5] Another common method is the direct α-halogenation of the corresponding carboxylic acid, often catalyzed by phosphorus halides (Hell-Volhard-Zelinsky reaction).

Caption: General synthetic routes to α-halohexanoic acids.

This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids.[5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve (S)-2-aminohexanoic acid (norleucine) (0.1 mol) in 5 N hydrochloric acid (250 mL).

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (0.15 mol) in water (50 mL) dropwise to the stirred solution over a period of 4-5 hours. Maintain the temperature below 5 °C. Nitrogen gas will evolve.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 12 hours.

-

Work-up: Extract the reaction mixture with diethyl ether (4 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield (S)-2-chlorohexanoic acid.

Chemical Reactivity

The reactivity of 2-chlorohexanoic acid is dominated by its two functional groups: the carboxylic acid and the α-chloro substituent. The chlorine atom is susceptible to nucleophilic substitution, while the carboxylic acid can undergo reactions such as esterification and amide formation.

Caption: Major reaction pathways of 2-chlorohexanoic acid.

This protocol is based on the general principle of hydrolyzing α-halo acids.[1]

-

Reaction Setup: Dissolve 2-chlorohexanoic acid (0.1 mol) in a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) (250 mL, 0.25 mol).

-

Heating: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify to pH ~2 by carefully adding concentrated hydrochloric acid (HCl) while cooling in an ice bath.

-

Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 100 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 2-hydroxyhexanoic acid.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

This protocol follows the general procedure for Fischer esterification.[7]

-

Reaction Setup: In a round-bottom flask, combine 2-chlorohexanoic acid (0.1 mol) and methanol (B129727) (100 mL, excess).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄) (2 mL) as a catalyst.

-

Reflux: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water (200 mL).

-

Extraction: Extract the product with diethyl ether (2 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water (50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the excess acid, and finally with saturated brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield methyl 2-chlorohexanoate. Further purification can be achieved by distillation.

Applications in Research and Drug Development

Halogenated compounds are crucial in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chlorohexanoic acid is a valuable starting material for creating more complex molecules with potential therapeutic applications.

The primary utility of 2-chlorohexanoic acid is as a synthetic intermediate. Its ability to be converted into α-amino acids, α-hydroxy acids, and other derivatives makes it a key component in the synthesis of novel chemical entities.

Caption: Role of 2-chlorohexanoic acid as a building block in drug discovery.

For instance, unnatural amino acids are incorporated into peptides to enhance their stability and activity.[10] The synthesis of a specific enantiomer of norleucine (2-aminohexanoic acid) or 2-hydroxyhexanoic acid can be achieved from the corresponding chiral 2-chlorohexanoic acid, providing stereochemically defined building blocks for chiral drug synthesis.

Safety and Handling

2-Chlorohexanoic acid is expected to be a corrosive substance, causing skin burns and eye damage, similar to other halogenated carboxylic acids.[11] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. Buy 2-Hydroxyhexanoic acid | 6064-63-7 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Hydroxyhexanoic acid | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chlorohexanoic Acid (CAS: 29671-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorohexanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis methodologies, analytical characterization, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical and Spectroscopic Data

2-Chlorohexanoic acid, also known as 2-chlorocaproic acid, is a six-carbon carboxylic acid with a chlorine atom at the alpha position.[1] This substitution significantly influences its reactivity, making it a useful intermediate in various chemical syntheses.

Table 1: Physicochemical Properties of 2-Chlorohexanoic Acid

| Property | Value | Source |

| CAS Number | 29671-30-5 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 150.60 g/mol | [2][4] |

| Boiling Point | 122-128 °C at 17 Torr | [1] |

| Density | 1.100 g/cm³ at 25 °C | [1] |

| Flash Point (Predicted) | 96.6 ± 19.8 °C | [1] |

| LogP (Predicted) | 1.89 | [1] |

| Refractive Index (Predicted) | 1.453 | [1] |

Table 2: Spectroscopic Data References for 2-Chlorohexanoic Acid

| Spectrum Type | Database/Reference |

| ¹³C NMR | SpectraBase[5] |

| GC-MS | SpectraBase, PubChem[4][6] |

| IR | PubChem[4] |

Synthesis of 2-Chlorohexanoic Acid

The synthesis of 2-Chlorohexanoic acid can be achieved through several methods. The two most common approaches are the diazotization of 2-aminohexanoic acid and the Hell-Volhard-Zelinsky reaction of hexanoic acid.

Synthesis via Diazotization of 2-Aminohexanoic Acid

This method provides a route to enantiomerically enriched 2-chloroalkanoic acids when starting from the corresponding chiral amino acid.[7] The reaction proceeds with an overall retention of configuration due to a double inversion mechanism involving an unstable α-lactone intermediate.[7]

Caption: Synthesis of 2-Chlorohexanoic Acid from 2-Aminohexanoic Acid.

Experimental Protocol: Synthesis of (S)-2-Chlorohexanoic Acid (Adapted from a general procedure for 2-chloroalkanoic acids)[7]

-

Dissolution: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer, dissolve 1 mole of (S)-2-aminohexanoic acid in 1300 mL of 5 N hydrochloric acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (1.2 moles) in water dropwise, maintaining the temperature below 5 °C. The addition should be slow to control the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of gas ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (4 x 400 mL).

-

Washing and Drying: Combine the ether extracts and wash with a saturated brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Synthesis via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction involves the α-halogenation of a carboxylic acid.[1][2][8] Hexanoic acid can be treated with a halogen (chlorine) and a catalytic amount of phosphorus trihalide (PCl₃) to yield 2-chlorohexanoic acid.[2]

Caption: Hell-Volhard-Zelinsky Reaction for 2-Chlorohexanoic Acid.

General Experimental Protocol:

-

Reaction Setup: A three-necked flask is charged with hexanoic acid and a catalytic amount of red phosphorus or PCl₃.

-

Chlorination: Chlorine gas is bubbled through the mixture, or another chlorinating agent like sulfuryl chloride is added. The reaction is typically heated to initiate the reaction.

-

Workup: After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze the intermediate acyl chloride to the carboxylic acid.

-

Purification: The product is then isolated by extraction and purified by distillation.

Analytical Characterization

The identity and purity of 2-Chlorohexanoic acid are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol:

-

Sample Preparation: A sample of 2-Chlorohexanoic acid is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve the volatility and chromatographic behavior of 2-Chlorohexanoic acid for GC-MS analysis.

General Experimental Protocol:

-

Derivatization (Silylation): The carboxylic acid group is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to achieve good separation of the analyte from any impurities.

-

MS Detection: The separated components are introduced into a mass spectrometer. Mass spectra are recorded, and the fragmentation pattern is used to confirm the identity of the compound.

Applications in Drug Development

α-Halo acids are valuable intermediates in organic synthesis, including the preparation of pharmaceuticals.[9] The presence of the chlorine atom at the α-position makes 2-Chlorohexanoic acid a versatile building block for introducing new functional groups through nucleophilic substitution reactions.[9]

While specific drugs directly utilizing 2-Chlorohexanoic acid as a starting material are not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of various bioactive molecules. For instance, α-halo acids are precursors to α-amino acids, α-hydroxy acids, and other functionalized carboxylic acids that are core components of many pharmaceutical agents.[9]

Caption: Potential Workflow for Utilizing 2-Chlorohexanoic Acid in Drug Discovery.

The general importance of chlorinated compounds in pharmaceuticals is well-established, with many approved drugs containing chlorine atoms.[10] The introduction of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Safety and Handling

2-Chlorohexanoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chlorohexanoic acid (CAS: 29671-30-5) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its utility as a building block in organic synthesis, particularly for the introduction of functionality at the α-position of a carboxylic acid, suggests its potential for application in the development of novel bioactive compounds and pharmaceuticals. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile intermediate in organic synthesis and holds potential significance in the development of novel pharmaceutical compounds. Its chemical reactivity and physical characteristics are fundamentally dictated by the presence of both a chloro substituent and a carboxyl functional group on a six-carbon aliphatic chain. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing reaction kinetics, purification strategies, and formulation design. This technical guide provides a comprehensive overview of the core physical properties of 2-Chlorohexanoic acid, supported by detailed experimental protocols and logical visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The physical properties of 2-Chlorohexanoic acid are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C6H11ClO2 | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Density | 1.100 g/cm³ at 25 °C | |

| Boiling Point | 122-128 °C at 17 Torr | |

| Flash Point | 96.6 ± 19.8 °C (Predicted) | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C (Predicted) | |

| Refractive Index | 1.453 (Predicted) | |

| pKa | No experimental data available. The predicted pKa for the related compound 6-Chlorohexanoic acid is 4.73 ± 0.10. | |

| Solubility | Insoluble to slightly soluble in water; more soluble in hot water. Freely soluble in alcohol and ether. | [3] |

| Spectral Data | 13C NMR, GC-MS, and IR spectra are available. | [1][4][5] |

Experimental Protocols

Accurate determination of the physical properties of 2-Chlorohexanoic acid relies on standardized experimental procedures. The following sections detail the methodologies for measuring key physical parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6]

Methodology:

-

A small amount of 2-Chlorohexanoic acid is placed in a fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.[7]

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.[7]

-

Heating is discontinued, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7]

Determination of Density

Density is the mass of a substance per unit volume.[8]

Methodology:

-

An empty, dry measuring cylinder is weighed on an analytical balance.[9]

-

A known volume of 2-Chlorohexanoic acid is added to the measuring cylinder, and the volume is recorded.[8]

-

The measuring cylinder containing the liquid is reweighed.[9]

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the recorded volume.[8]

-

For higher accuracy, a pycnometer or density bottle can be used.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[10]

Methodology:

-

A dilute solution of 2-Chlorohexanoic acid is prepared in a suitable deuterated solvent (e.g., CDCl3).[11]

-

The solution is transferred to an NMR tube.[11]

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13]

Methodology:

-

A background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal) is recorded.[14]

-

A small amount of 2-Chlorohexanoic acid is prepared for analysis. For liquids, a thin film can be placed between two salt plates. For solids, a KBr pellet can be prepared.[15]

-

The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.[14]

-

The characteristic absorption bands are analyzed to identify functional groups such as C=O (carbonyl) and O-H (hydroxyl).[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.[16]

Methodology:

-

A dilute solution of 2-Chlorohexanoic acid in a volatile solvent is prepared.[16]

-

A small volume of the solution is injected into the gas chromatograph.[17]

-

The compound is vaporized and separated from other components as it passes through the GC column.[17]

-

The separated compound then enters the mass spectrometer, where it is ionized and fragmented.[18]

-

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[18]

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound.[19]

Methodology:

-

A solution of 2-Chlorohexanoic acid of known concentration is prepared.[20]

-

The solution is placed in a beaker with a calibrated pH electrode.[21]

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution.[20]

-

The pH of the solution is recorded after each addition of the base.[21]

-

A titration curve is generated by plotting the pH versus the volume of base added.[19]

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[22]

Visualizations

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of 2-Chlorohexanoic acid and its key physical properties.

Experimental Workflow: Synthesis via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a common method for the α-halogenation of carboxylic acids. The workflow for the synthesis of 2-Chlorohexanoic acid via this reaction is depicted below.[23]

References

- 1. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. 3-Chlorohexanoic acid | C6H11ClO2 | CID 20274072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. scribd.com [scribd.com]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. memphis.edu [memphis.edu]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and characteristic reactions of 2-Chlorohexanoic acid. The information is structured to serve as a practical resource for professionals in research and development.

Core Physicochemical Properties

2-Chlorohexanoic acid, a halogenated carboxylic acid, possesses distinct physical and chemical characteristics relevant to its application in organic synthesis and as a potential building block in drug discovery. Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| CAS Number | 29671-30-5 | |

| Density | 1.100 g/cm³ (at 25 °C) | [3] |

| Boiling Point | 122-128 °C (at 17 Torr) | [3] |

| Melting Point | Not available | [4] |

| Solubility | Not available |

Synthetic Protocol: Chiral Synthesis from α-Amino Acids

A well-established method for preparing enantiomerically pure 2-chloroalkanoic acids involves the diazotization of the corresponding α-amino acid. The following protocol is adapted from established literature for the synthesis of (S)-2-Chlorohexanoic acid from (S)-2-aminohexanoic acid (norleucine).[5]

Materials:

-

(S)-2-Aminohexanoic acid

-

5 N Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the (S)-2-aminohexanoic acid in 5 N hydrochloric acid.

-

Cooling: Cool the mixture to 0°C in an ice/salt bath.

-

Diazotization: Prepare a pre-cooled solution of sodium nitrite in water. Add this solution dropwise to the stirred amino acid solution, ensuring the reaction temperature is maintained below 5°C. This addition should be performed slowly over several hours.

-

Overnight Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand overnight at room temperature.

-

Removal of Nitrogen Oxides: Connect the flask to a water aspirator and carefully apply a vacuum with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator under reduced pressure to yield the crude 2-Chlorohexanoic acid.

-

Purification (Optional): The crude product can be further purified by vacuum distillation.

Characteristic Reaction Workflow: Fischer Esterification

2-Chlorohexanoic acid, as a carboxylic acid, readily undergoes Fischer esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7] This reversible reaction produces the corresponding ester and water. The workflow can be optimized by using an excess of the alcohol or by removing water as it forms to drive the equilibrium toward the product side.[7]

Caption: Workflow diagram of the Fischer esterification of 2-Chlorohexanoic acid.

References

- 1. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

2-Chlorohexanoic acid structural formula

An In-depth Technical Guide to 2-Chlorohexanoic Acid: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-Chlorohexanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and thorough spectroscopic characterization.

Chemical Structure and Properties

2-Chlorohexanoic acid is a halogenated carboxylic acid. The presence of a chlorine atom on the alpha-carbon (the carbon atom adjacent to the carboxyl group) significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

Below is a diagram of the structural formula of 2-Chlorohexanoic acid.

Caption: 2D Structural Formula of 2-Chlorohexanoic Acid.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 2-Chlorohexanoic acid.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chlorohexanoic acid | [1] |

| CAS Number | 29671-30-5 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][3] |

| Density | 1.100 g/cm³ @ 25 °C | [4] |

| Boiling Point | 122-128 °C @ 17 Torr | [4] |

| Canonical SMILES | CCCCC(C(=O)O)Cl | [1][2] |

| InChI Key | OMPRMWFZHLNRQJ-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 2.2 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 4 | [2][3] |

| Exact Mass | 150.0447573 Da | [1][2][3] |

Synthesis of 2-Chlorohexanoic Acid

The most common and effective method for the synthesis of 2-chlorohexanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid using a halogen and a catalytic amount of phosphorus trihalide.[5]

The following diagram illustrates the general pathway for the synthesis of 2-Chlorohexanoic acid via the Hell-Volhard-Zelinsky reaction.

Caption: Hell-Volhard-Zelinsky Synthesis Pathway.

Experimental Protocol: Hell-Volhard-Zelinsky Chlorination

This protocol describes the synthesis of 2-chlorohexanoic acid from hexanoic acid.

Materials:

-

Hexanoic acid

-

Thionyl chloride (SOCl₂)

-

Chlorine gas (Cl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Formation of the Acyl Chloride: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube. Add hexanoic acid (1.0 eq) to the flask. Slowly add thionyl chloride (1.2 eq) to the hexanoic acid via the dropping funnel. The reaction is exothermic and will release HCl and SO₂ gas, which should be scrubbed. Heat the mixture to reflux for 2 hours to ensure the complete formation of hexanoyl chloride.

-

Alpha-Chlorination: Cool the reaction mixture to room temperature. Bubble chlorine gas (1.1 eq) through the hexanoyl chloride while stirring. The reaction can be initiated by gentle heating or exposure to UV light. Monitor the reaction by GC-MS until the starting material is consumed.

-

Work-up and Hydrolysis: Once the reaction is complete, carefully and slowly add water (5.0 eq) to the reaction mixture to hydrolyze the 2-chlorohexanoyl chloride to 2-chlorohexanoic acid. This step is highly exothermic and will release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to extract the product. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-chlorohexanoic acid.

Spectroscopic Characterization

The structure of 2-chlorohexanoic acid can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-chlorohexanoic acid.

¹H NMR (Expected Chemical Shifts) Solvent: CDCl₃

| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 9.0 - 12.0 | singlet (broad) | 1H |

| H-2 (α-CH) | 4.2 - 4.4 | triplet | 1H |

| H-3 (-CH₂) | 1.8 - 2.0 | multiplet | 2H |

| H-4, H-5 (-CH₂CH₂-) | 1.3 - 1.6 | multiplet | 4H |

| H-6 (-CH₃) | 0.9 - 1.0 | triplet | 3H |

¹³C NMR Solvent: CDCl₃[6]

| Carbon (Position) | Chemical Shift (ppm) |

| C-1 (C=O) | ~175 |

| C-2 (α-CH) | ~58 |

| C-3 (-CH₂) | ~34 |

| C-4 (-CH₂) | ~26 |

| C-5 (-CH₂) | ~22 |

| C-6 (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for 2-chlorohexanoic acid.[1] The table below lists the characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

A GC-MS spectrum is available for 2-chlorohexanoic acid.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 150, with a characteristic [M+2]⁺ peak at m/z = 152 with approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of 2-chlorohexanoic acid.

References

- 1. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chlorohexanoic acid | CAS#:29671-30-5 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 2-Chlorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorohexanoic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for 2-Chlorohexanoic acid, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for 2-Chlorohexanoic Acid

| m/z | Relative Intensity (%) | Assignment |

| 152 | - | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 150 | - | [M]⁺ (Molecular ion, presence of ³⁵Cl) |

| 115 | - | [M-Cl]⁺ |

| 105 | - | [M-COOH]⁺ |

| 77 | - | [C₄H₅O]⁺ |

| 45 | - | [COOH]⁺ |

Note: Relative intensities are not publicly available in detail. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorohexanoic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (COOH) | ~175 |

| C2 (CHCl) | ~55 |

| C3 (CH₂) | ~34 |

| C4 (CH₂) | ~26 |

| C5 (CH₂) | ~22 |

| C6 (CH₃) | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data is referenced from C. Gosmini, R. Sauvetre, J. F. Normant, Bull. Soc. Chim. Fr., 1993, 130, 236.[1]

Table 3: Predicted ¹H NMR Spectroscopic Data for 2-Chlorohexanoic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10-12 | Singlet (broad) | - |

| H2 (CH) | 4.2-4.4 | Triplet | ~7 |

| H3 (CH₂) | 1.8-2.0 | Multiplet | - |

| H4, H5 (CH₂) | 1.3-1.6 | Multiplet | - |

| H6 (CH₃) | ~0.9 | Triplet | ~7 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for 2-Chlorohexanoic Acid

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium-Strong | C-H stretch (Alkyl) |

| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1410 | Medium | O-H bend (in-plane) |

| 1210-1320 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| 600-800 | Medium-Strong | C-Cl stretch |

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[2][4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following sections outline generalized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2-Chlorohexanoic acid.

Materials:

-

2-Chlorohexanoic acid sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chlorohexanoic acid in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum. The broad signal of the carboxylic acid proton may require adjustment of the spectral window.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 2-Chlorohexanoic acid.

Materials:

-

2-Chlorohexanoic acid sample

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Chlorohexanoic acid in the chosen solvent.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature and transfer line temperature.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it travels through the column. As the compound elutes from the column, it will be ionized and the mass-to-charge ratio of the resulting fragments will be detected.

-

Data Analysis:

-

Identify the peak corresponding to 2-Chlorohexanoic acid in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern for chlorine.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 2-Chlorohexanoic acid.

Materials:

-

2-Chlorohexanoic acid sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for a thin film.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid 2-Chlorohexanoic acid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the major absorption bands and their corresponding frequencies.

-

Assign the observed bands to the characteristic vibrational modes of the functional groups present in the molecule.

-

Experimental Workflow and Data Analysis Pathway

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chlorohexanoic acid, from sample preparation to final data interpretation.

Caption: General workflow for spectroscopic analysis.

References

Commercial Availability and Technical Profile of 2-Chlorohexanoic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Chlorohexanoic acid (CAS No. 29671-30-5) represents a versatile chiral building block with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential synthetic and enzymatic applications, addressing the need for detailed technical information for this compound.

Commercial Availability

2-Chlorohexanoic acid is commercially available from a number of chemical suppliers. It is typically sold as a racemic mixture. For enantiomerically pure forms, such as (2S)-2-Chlorohexanoic acid (CAS No. 32653-33-1), it is advisable to inquire with suppliers specializing in chiral compounds. The product has achieved commercial mass production, indicating a stable supply for research and development purposes.[1] Pricing and packaging information can be obtained directly from the suppliers.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 2-Chlorohexanoic acid is presented in the table below. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Chemical Formula | C6H11ClO2 | [1] |

| Molecular Weight | 150.60 g/mol | PubChem |

| CAS Number | 29671-30-5 (racemic) | [1] |

| 32653-33-1 ((2S)-enantiomer) | ||

| Appearance | Not specified (likely a liquid or low-melting solid) | General Knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 150.0447573 | [1] |

| SMILES | CCCCC(C(=O)O)Cl | PubChem |

Synthetic Applications

While specific, detailed experimental protocols for the use of 2-Chlorohexanoic acid in complex drug synthesis are not widely published, its structure lends itself to a variety of organic transformations. As a halogenated carboxylic acid, it can serve as a valuable intermediate in the synthesis of more complex molecules.[2]

General Synthetic Scheme

The workflow for a typical synthesis and subsequent purification would logically follow these steps:

A generalized workflow for the synthesis and purification of 2-Chlorohexanoic acid.

Enzymatic Resolution and Dehalogenation

A significant area of application for α-haloalkanoic acids is in enzymatic reactions, particularly for kinetic resolution to obtain enantiomerically pure compounds and for bioremediation.[3][4]

Enzymatic Kinetic Resolution

Chiral 2-Chlorohexanoic acid can be a valuable building block in asymmetric synthesis.[5] Enzymatic kinetic resolution is a common method to separate racemic mixtures. This process typically involves a lipase (B570770) that selectively catalyzes the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer.

A generalized experimental protocol for the lipase-catalyzed kinetic resolution of a racemic 2-chloroalkanoic acid is as follows:

1. Substrate Preparation: The racemic 2-Chlorohexanoic acid is dissolved in a suitable organic solvent (e.g., toluene (B28343) or hexane).

2. Acyl Donor/Acceptor: An alcohol (for esterification) or water (for hydrolysis of a corresponding ester) is added to the reaction mixture.

3. Enzyme Addition: A commercially available lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added to the mixture. The enzyme may be in a free or immobilized form.

4. Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (e.e.) of the substrate and product.

5. Work-up and Separation: Once the desired conversion (typically around 50% for optimal e.e. of the remaining substrate) is reached, the enzyme is filtered off. The product and the unreacted substrate are then separated by extraction and/or chromatography.

Enzymatic Dehalogenation

2-Haloacid dehalogenases are enzymes that catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids to produce the corresponding 2-hydroxyalkanoic acids.[3][4] This enzymatic reaction is significant for both bioremediation of halogenated pollutants and the synthesis of chiral 2-hydroxy acids, which are valuable intermediates in the pharmaceutical industry.

The general mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the displacement of the halide ion.

A simplified diagram of the enzymatic dehalogenation of 2-Chlorohexanoic acid.

Conclusion

2-Chlorohexanoic acid is a commercially accessible chiral building block with potential for a range of applications in synthetic and medicinal chemistry. While detailed, compound-specific experimental protocols in the public domain are limited, its structural features suggest its utility in the synthesis of more complex chiral molecules. The potential for enzymatic kinetic resolution and dehalogenation further broadens its applicability, particularly for the production of enantiomerically pure intermediates for drug discovery and development. Researchers are encouraged to consult with chemical suppliers for specific product specifications and to explore the broader literature on α-haloalkanoic acids for further synthetic and enzymatic methodologies.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]

- 4. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wiley.com [wiley.com]

An In-depth Technical Guide to 2-Chlorohexanoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohexanoic acid, a halogenated derivative of hexanoic acid, serves as a valuable intermediate in organic synthesis and holds potential as a building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 2-Chlorohexanoic acid. It includes a detailed examination of its physicochemical properties, a thorough description of the historical Hell-Volhard-Zelinsky reaction for its synthesis, and a discussion of its potential, though currently under-explored, role in medicinal chemistry. This document aims to be a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

2-Chlorohexanoic acid is a saturated six-carbon fatty acid bearing a chlorine atom at the alpha-position. This structural feature significantly influences its chemical reactivity, making the alpha-carbon susceptible to nucleophilic substitution and elimination reactions. Consequently, it is a versatile precursor for the synthesis of a variety of functionalized hexanoic acid derivatives, including amino acids, hydroxy acids, and other heterocyclic compounds of interest in medicinal chemistry. While the direct biological activities of 2-Chlorohexanoic acid are not extensively documented, its utility as a synthetic intermediate warrants a detailed exploration of its properties and preparation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chlorohexanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol [1][2] |

| CAS Number | 29671-30-5[1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 122-128 °C at 17 mmHg |

| Density | 1.100 g/cm³ at 25 °C |

| LogP (octanol/water) | 1.89 (Predicted) |

| pKa | Not readily available |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

| Synonyms | 2-Chlorocaproic acid, α-Chlorohexanoic acid |

Discovery and History

The discovery of 2-Chlorohexanoic acid is intrinsically linked to the development of methods for the alpha-halogenation of carboxylic acids. The seminal work in this area is the Hell-Volhard-Zelinsky (HVZ) reaction , independently developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky in the 1880s[3]. This reaction provided the first reliable method for the selective halogenation of the α-carbon of a carboxylic acid.

While a specific date and individual credited with the first synthesis of 2-Chlorohexanoic acid is not prominently documented, it is highly probable that its preparation was an early application of the HVZ reaction to hexanoic acid. The reaction's robustness and applicability to a wide range of aliphatic carboxylic acids meant that the synthesis of their α-halogenated derivatives, including 2-Chlorohexanoic acid, became a routine laboratory procedure following the publication of the HVZ methodology. The primary historical significance of 2-Chlorohexanoic acid, therefore, lies in its status as a classic example of a product of one of the fundamental named reactions in organic chemistry.

Experimental Protocols: Synthesis of 2-Chlorohexanoic Acid

The most common and historically significant method for the synthesis of 2-Chlorohexanoic acid is the Hell-Volhard-Zelinsky reaction. Below is a detailed experimental protocol adapted from established procedures for the α-halogenation of carboxylic acids.

Synthesis via the Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol describes the chlorination of hexanoic acid at the alpha-position using a phosphorus trihalide catalyst.

Materials:

-

Hexanoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃) (catalytic amount)

-

Chlorine gas (Cl₂)

-

Anhydrous reaction vessel with a reflux condenser and a gas inlet

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The apparatus must be dry and protected from atmospheric moisture.

-

Initial Reaction: Charge the flask with hexanoic acid and a catalytic amount of phosphorus trichloride (or a few drops of thionyl chloride).

-

Chlorination: Gently heat the mixture while bubbling dry chlorine gas through it. The reaction is typically exothermic and the temperature should be controlled. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude 2-chlorohexanoyl chloride is then carefully hydrolyzed by the slow addition of water. The resulting 2-Chlorohexanoic acid is then purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction involves corrosive and toxic reagents and byproducts, including chlorine gas and hydrogen chloride. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

Visualizations

Hell-Volhard-Zelinsky Reaction Mechanism

Caption: General mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-Chlorohexanoic acid.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of 2-Chlorohexanoic acid.

Role as a Chemical Building Block

Caption: The role of 2-Chlorohexanoic acid as a precursor for diverse functionalized molecules.

Biological Activity and Drug Development Potential

Currently, there is a lack of extensive research on the specific biological activities of 2-Chlorohexanoic acid itself. However, its structural analogs have been investigated. For instance, 2-ethylhexanoic acid, a metabolite of the plasticizer di(2-ethylhexyl)phthalate, has been shown to inhibit the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. This suggests that modifications at the alpha-position of hexanoic acid can impart biological effects.

The primary value of 2-Chlorohexanoic acid in drug development lies in its role as a chiral building block . The introduction of a chlorine atom at the second carbon creates a chiral center, allowing for the synthesis of stereospecific molecules. This is of paramount importance in modern pharmacology, where the therapeutic activity and side-effect profile of a drug are often dictated by its stereochemistry. By serving as a starting material, 2-Chlorohexanoic acid can be used to introduce a C6 alkyl chain with a defined stereocenter into a larger drug molecule.

Conclusion

2-Chlorohexanoic acid, a product of the historic Hell-Volhard-Zelinsky reaction, remains a relevant and useful molecule in modern organic chemistry. Its well-defined physicochemical properties and the established protocols for its synthesis make it an accessible intermediate for a variety of chemical transformations. While its own biological activity is not a current focus of research, its potential as a chiral building block for the synthesis of complex and stereochemically defined molecules, including active pharmaceutical ingredients, ensures its continued importance for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives may open new avenues for its application.

References

An In-depth Technical Guide to (S)-2-Chlorohexanoic Acid: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Chlorohexanoic acid is a chiral halogenated carboxylic acid. Its stereochemistry and the presence of a reactive chlorine atom at the alpha position make it a molecule of interest as a potential chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological interactions of (S)-2-Chlorohexanoic acid, with a focus on data relevant to research and development.

Physicochemical and Spectroscopic Properties

General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 150.60 g/mol | --INVALID-LINK--[1] |

| CAS Number | 32653-33-1 | --INVALID-LINK--[1] |

| Boiling Point (racemic) | 122-128 °C @ 17 Torr | --INVALID-LINK-- |

| Density (racemic) | 1.100 g/cm³ @ 25 °C | --INVALID-LINK-- |

| XLogP3-AA (Computed) | 2.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |

| Exact Mass | 150.0447573 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-2-Chlorohexanoic acid. While specific spectra for the (S)-enantiomer are not widely published, data for the racemic 2-chlorohexanoic acid are available.

| Spectrum Type | Available Data |

| ¹³C NMR | Data available for racemic 2-chlorohexanoic acid. |

| Mass Spectrometry (GC-MS) | Data available for racemic 2-chlorohexanoic acid. |

Synthesis of (S)-2-Chlorohexanoic Acid

The enantioselective synthesis of (S)-2-chloroalkanoic acids can be achieved from readily available chiral starting materials, such as (S)-amino acids. A well-established method involves the diazotization of the corresponding amino acid.

Experimental Protocol: Synthesis from (S)-Norleucine

This protocol is adapted from the general method for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids.

Materials:

-

(S)-Norleucine

-

5 N Hydrochloric acid

-

Sodium nitrite (B80452)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-norleucine in 5 N hydrochloric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Cool the mixture to 0 °C in an ice/salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to stand overnight at room temperature.

-

Carefully evacuate the flask with stirring to remove dissolved nitrogen oxides.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (S)-2-Chlorohexanoic acid.

-

Further purification can be achieved by distillation under reduced pressure.

Workflow for the Synthesis of (S)-2-Chlorohexanoic Acid:

Biological Activity and Interactions

The primary biological relevance of (S)-2-Chlorohexanoic acid lies in its interaction with a class of enzymes known as 2-haloacid dehalogenases (DEX) . These enzymes catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids.

Interaction with 2-Haloacid Dehalogenases

(S)-2-Haloacid dehalogenases act on (S)-2-haloalkanoic acids, leading to the formation of the corresponding (R)-2-hydroxyalkanoic acid with an inversion of stereochemistry. This enzymatic reaction is of significant interest for bioremediation of halogenated pollutants and for the production of enantiomerically pure hydroxy acids, which are valuable chiral building blocks in chemical synthesis.

The general mechanism involves a nucleophilic attack by an active site carboxylate residue (typically aspartate) on the alpha-carbon of the haloacid, displacing the halide ion and forming a covalent ester intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the hydroxy acid product.

Reaction Catalyzed by (S)-2-Haloacid Dehalogenase:

It is important to note that the substrate specificity of 2-haloacid dehalogenases can vary. Some dehalogenases show high activity only towards short-chain haloalkanoic acids (C2-C3), with reduced or no activity on longer-chain substrates like 2-chlorohexanoic acid.

Other Potential Biological Activities

While the interaction with dehalogenases is the most documented biological activity, research on the neurotoxic effects of the related compound, L-2-chloropropionic acid, suggests that other biological activities of (S)-2-Chlorohexanoic acid cannot be ruled out. L-2-chloropropionic acid has been shown to induce selective necrosis in the cerebellum of rats[2]. The mechanism is thought to involve the generation of free radicals[2]. Further research is needed to determine if (S)-2-Chlorohexanoic acid exhibits similar properties.

Applications in Drug Development

As a chiral molecule, (S)-2-Chlorohexanoic acid holds potential as a chiral building block for the synthesis of more complex and stereochemically defined molecules. Enantiomerically pure compounds are of paramount importance in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The presence of both a carboxylic acid and a reactive chlorine atom allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Safety and Handling

(S)-2-Chlorohexanoic acid should be handled with care in a laboratory setting. As a halogenated carboxylic acid, it is expected to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-2-Chlorohexanoic acid is a chiral molecule with potential applications as a building block in pharmaceutical synthesis. Its synthesis from (S)-amino acids is well-established, and its primary known biological interaction is with 2-haloacid dehalogenases. While specific experimental data for some of its physical properties are lacking, the available information provides a solid foundation for its use in research and development. Further investigation into its biological activities and potential toxicological profile is warranted to fully understand its properties and potential applications.

References

An In-depth Technical Guide to the Racemic Mixture of 2-Chlorohexanoic Acid for Researchers and Drug Development Professionals

Introduction: 2-Chlorohexanoic acid is a chiral carboxylic acid of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its structure, featuring a chlorine atom at the alpha-position to the carboxyl group, imparts specific chemical reactivity that can be exploited in various synthetic transformations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the racemic mixture of 2-Chlorohexanoic acid, with a focus on experimental protocols and data relevant to researchers in the field of drug development.

Chemical and Physical Properties

The racemic mixture of 2-Chlorohexanoic acid is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1] |

| CAS Number | 29671-30-5 | [1][2] |

| Density | 1.100 g/cm³ at 25 °C | [1] |

| Boiling Point | 122-128 °C at 17 Torr | [1] |

| Flash Point (Predicted) | 96.6 ± 19.8 °C | [1] |

| Vapor Pressure (Predicted) | 0.0 ± 1.0 mmHg at 25 °C | [1] |

| Refractive Index (Predicted) | 1.453 | [1] |

| LogP (Predicted) | 1.89 | [1] |

| pKa (Predicted) | 2.85 ± 0.10 | [1] |

Synthesis of Racemic 2-Chlorohexanoic Acid

The synthesis of racemic 2-Chlorohexanoic acid can be achieved through the α-chlorination of hexanoic acid. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction involves the treatment of a carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃).

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Hexanoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃) (catalyst)

-

Chlorine (Cl₂) gas

-

Anhydrous reaction vessel with a reflux condenser and gas inlet

-

Appropriate solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube with hexanoic acid.

-

Add a catalytic amount of phosphorus trichloride or a few drops of thionyl chloride to the hexanoic acid. This will convert a small amount of the carboxylic acid to the acid chloride, which is the reactive intermediate.

-

Gently heat the mixture.

-

Carefully bubble dry chlorine gas through the reaction mixture at a controlled rate. The reaction is typically exothermic, and the temperature should be monitored.

-

Continue the reaction until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding water or an alcohol. This will hydrolyze the intermediate acid chloride to the carboxylic acid.

-

The crude 2-Chlorohexanoic acid can then be purified by distillation under reduced pressure.

Resolution of the Racemic Mixture

The separation of the racemic mixture of 2-Chlorohexanoic acid into its individual enantiomers, (R)- and (S)-2-Chlorohexanoic acid, is a crucial step for investigating their distinct biological activities. The most common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine.[6][7][8] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol provides a general framework for the resolution of racemic 2-Chlorohexanoic acid using a chiral amine like (R)-(+)-1-phenylethylamine or an ephedrine (B3423809) derivative. The choice of solvent and specific crystallization conditions will require optimization.

Materials:

-

Racemic 2-Chlorohexanoic acid

-

Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

-

Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures)

-

Filtration apparatus

-

Acid (e.g., HCl) for regeneration of the enantiopure acid

Procedure:

-

Dissolve the racemic 2-Chlorohexanoic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of two diastereomeric salts.

-

Allow the solution to cool slowly to promote crystallization. One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.

-

Separate the crystals by filtration.

-

The enantiomerically enriched 2-Chlorohexanoic acid can be recovered from the crystallized salt by treatment with a strong acid (e.g., aqueous HCl) to protonate the carboxylic acid and liberate the chiral amine. The free acid can then be extracted into an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

The enantiomeric excess (e.e.) of the resolved products should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Spectroscopic Data

The following table summarizes key spectroscopic data for 2-Chlorohexanoic acid, which are essential for its identification and characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.3 (t, 1H, -CHCl-), ~2.1 (m, 2H, -CH₂-), ~1.5 (m, 4H, -CH₂CH₂-), ~0.9 (t, 3H, -CH₃) |